Ethyl 3-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]amino}propanoate
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Overview
Description
ETHYL 3-(2-CHLOROPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE is a synthetic organic compound that belongs to the class of esters. It is characterized by the presence of a chlorophenyl group, a trifluoromethylphenyl group, and an amino propanoate moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Amino Intermediate: The synthesis begins with the preparation of the amino intermediate by reacting 3-(trifluoromethyl)benzylamine with an appropriate chlorophenyl derivative under controlled conditions.
Esterification: The amino intermediate is then subjected to esterification with ethyl 3-bromopropanoate in the presence of a base such as sodium ethoxide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2-CHLOROPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-(2-BROMOPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE
- ETHYL 3-(2-FLUOROPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE
- ETHYL 3-(2-METHOXYPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE
Uniqueness
ETHYL 3-(2-CHLOROPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C19H19ClF3NO2 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]propanoate |
InChI |
InChI=1S/C19H19ClF3NO2/c1-2-26-18(25)11-17(15-8-3-4-9-16(15)20)24-12-13-6-5-7-14(10-13)19(21,22)23/h3-10,17,24H,2,11-12H2,1H3 |
InChI Key |
NMXAEDAGPOPPBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NCC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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